trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula and a molecular weight of 125 g/mol. It appears as a clear colorless to light yellow liquid with a distinct odor. The compound is classified under the category of halogenated unsaturated aliphatic compounds and is known for its moderate reactivity. It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . The compound has a boiling point of approximately 74-76 °C at 40 mm Hg and a melting point of -1 to 3 °C .
The biological activity of trans-1,4-Dichloro-2-butene has been linked to its toxicity. It is considered highly corrosive and can cause severe damage to skin, eyes, and respiratory organs upon exposure. The compound has been classified as potentially harmful to human health, with risks including respiratory distress and skin burns . Additionally, it is suspected of having reproductive toxicity and may pose carcinogenic risks .
Several methods exist for synthesizing trans-1,4-Dichloro-2-butene:
trans-1,4-Dichloro-2-butene serves multiple purposes in chemical synthesis:
Studies have shown that trans-1,4-Dichloro-2-butene can interact with various biological systems. Its toxicity profile indicates that it can disrupt cellular functions and potentially lead to adverse health effects upon exposure. Research into its interactions with dopamine receptors suggests that derivatives of this compound may serve as novel antagonists in pharmacological applications .
trans-1,4-Dichloro-2-butene shares structural similarities with several other dichlorobutene isomers. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
cis-1,4-Dichloro-2-butene | C4H6Cl2 | Isomeric form with different physical properties |
1,3-Dichlorobutene | C4H6Cl2 | Different position of chlorine atoms; more reactive |
1,4-Dichlorobutane | C4H8Cl2 | Saturated compound; less reactive than dichloroalkenes |
1-Chloro-2-butene | C4H7Cl | Contains only one chlorine atom; more reactive |
trans-1,4-Dichloro-2-butene's unique trans configuration imparts distinct chemical properties compared to its cis counterpart and other dichlorinated derivatives. Its specific reactivity patterns make it valuable in synthetic organic chemistry while presenting unique challenges in handling due to its toxicity .